2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, a scaffold renowned for its versatility in medicinal chemistry and agrochemical applications. Its structure features a triazolopyrimidine core substituted at the 2-position with a cyclopentylethyl group and at the 7-position with a 3,4-dimethoxyphenyl moiety.
Properties
Molecular Formula |
C20H24N4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H24N4O2/c1-25-17-9-8-15(13-18(17)26-2)16-11-12-21-20-22-19(23-24(16)20)10-7-14-5-3-4-6-14/h8-9,11-14H,3-7,10H2,1-2H3 |
InChI Key |
POHQYNHLQMCDMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4CCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of 5-Amino-1,2,4-triazole with β-Diketones
A foundational method involves heating 5-amino-1,2,4-triazole with a β-diketone in acetic acid or DMF, forming the triazolopyrimidine ring through cyclodehydration. For example, reacting 3,4-dimethoxyacetophenone-derived diketones with aminotriazole could yield the 7-aryl-substituted core. However, this route may require pre-functionalized diketones, complicating scalability.
Example Protocol
Three-Component Reaction (3-CR) Strategy
A one-pot approach using 3,4-dimethoxybenzaldehyde, aminotriazole, and a cyclopentylethyl synthon (e.g., cyclopentylethyl nitrile) offers atom economy. This method, adapted from Reddi et al., employs triethylamine in DMF to facilitate consecutive Michael addition and cyclization.
Optimized Conditions
Mechanistically, triethylamine activates the aldehyde via hydrogen bonding, enabling nucleophilic attack by aminotriazole. Subsequent cyclization and oxidation yield the triazolopyrimidine framework.
Post-Synthetic Functionalization Strategies
Alkylation at Position 2
Introducing the 2-cyclopentylethyl group post-cyclization avoids regiochemical challenges. Halogenated intermediates (e.g., 2-chlorotriazolopyrimidine) undergo nucleophilic substitution with cyclopentylethyl Grignard reagents or via Pd-catalyzed cross-coupling.
Alkylation Protocol
-
Substrate : 7-(3,4-Dimethoxyphenyl)[1,triazolo[1,5-a]pyrimidin-2-yl chloride
-
Reagent : Cyclopentylethylmagnesium bromide (2.0 eq)
-
Conditions : THF, −78°C to rt, 6 h
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| 3-Component Reaction | Atom-economical, one-pot | Requires optimization of aldehydes | 55–65% |
| β-Diketone Condensation | High regiocontrol | Multi-step diketone synthesis | 60–70% |
| Post-Synthetic Alkylation | Flexible substitution | Low yields due to steric hindrance | 50–55% |
| Suzuki Coupling | Precise aryl introduction | Dependent on halogenated precursors | 70–80% |
Key Challenges and Optimization Strategies
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., DIPEA) or high-dielectric solvents (DMF) favors the desired [1,5-a] regioisomer.
-
Functional Group Tolerance : Methoxy groups are sensitive to strong acids/bases. Mild conditions (e.g., NaHCO₃ workup) preserve aryl ethers.
-
Catalyst Selection : Pd/C or Ni catalysts improve coupling efficiency for alkylation steps, albeit at higher costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core allows it to bind to active sites or allosteric sites, modulating the activity of the target. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Comparisons
The biological activity of triazolopyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Key Triazolopyrimidine Derivatives and Their Properties
Key Trends and Mechanistic Insights
Substituent Effects on Bioactivity: 3,4-Dimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl: The additional methoxy group in trimethoxyphenyl derivatives (e.g., 3a–v) enhances tubulin inhibition by optimizing hydrophobic interactions with the colchicine-binding site . In contrast, the 3,4-dimethoxyphenyl group in the target compound may favor interactions with kinases or DNA-binding targets . Cyclopentylethyl vs.
Synthetic Flexibility :
- Alkylation (e.g., compound 3a–3i in ) and Dimroth rearrangement () are common synthetic strategies. The target compound’s cyclopentylethyl group likely requires alkylation of a triazolopyrimidine precursor under basic conditions .
Contradictions and Context-Dependent Activity :
Biological Activity
The compound 2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H24N4O
- Molecular Weight : 352.4 g/mol
- LogP : A measure of hydrophobicity indicating the compound's ability to cross biological membranes.
The compound has been identified as a modulator of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This receptor is a target for antiplatelet therapies, particularly in cardiovascular diseases. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopentyl core can enhance potency and selectivity against P2Y12 receptors compared to existing drugs like ticagrelor .
Antiplatelet Activity
In a study evaluating various derivatives of triazolo-pyrimidine compounds, this compound demonstrated significant inhibition of platelet aggregation. The compound exhibited an IC50 value indicating effective inhibition at low concentrations. This property positions it as a promising candidate for further development as an oral P2Y12 inhibitor .
Antiparasitic Activity
The compound's structural framework also suggests potential antiparasitic activity. Research has indicated that similar triazolo-pyrimidine derivatives can inhibit the growth of Leishmania species and other tropical parasites. In vitro assays have shown that certain modifications to the triazolo-pyrimidine scaffold can enhance activity against these pathogens .
Table 1: Biological Activity Overview
| Activity Type | Target/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Antiplatelet | P2Y12 receptor | 0.65 | |
| Antiparasitic | Leishmania spp. | 0.9 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Effect on Activity |
|---|---|---|
| Original Compound | None | Baseline activity |
| Variant A | Cyclopentyl substitution | Increased potency |
| Variant B | Dimethoxy substitution | Enhanced selectivity |
Case Study 1: Preclinical Development
In preclinical studies, a derivative of the compound was advanced due to its favorable pharmacokinetic profile and reduced risk of excessive bleeding compared to ticagrelor. The studies emphasized the importance of cyclopentyl modifications in improving drug-like properties while maintaining efficacy against platelet activation .
Case Study 2: Antiparasitic Efficacy
A series of experiments conducted on Leishmania-infected models demonstrated that compounds similar to this compound exhibited significant reductions in parasite load. These findings support further exploration into its potential as an antiparasitic agent .
Q & A
Q. Optimization strategies :
- Control reaction temperature (60–100°C) to avoid side reactions.
- Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- Monitor purity via TLC/HPLC at each step to isolate high-yield intermediates .
Basic: What spectroscopic and analytical methods are critical for structural characterization?
- 1H/13C NMR : Assign signals for cyclopentylethyl protons (δ 1.5–2.5 ppm) and dimethoxyphenyl aromatic protons (δ 6.8–7.2 ppm). Confirm regiochemistry of the triazole ring via coupling patterns .
- IR spectroscopy : Identify C=N stretches (~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm molecular weight .
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., triazole-pyrimidine fusion patterns) .
Advanced: How do the cyclopentylethyl and dimethoxyphenyl substituents influence structure-activity relationships (SAR)?
Q. Key substituent effects :
Q. Methodological approach :
- Synthesize analogs with varied substituents (e.g., replacing cyclopentyl with cyclohexyl) and compare bioactivity via IC₅₀ assays .
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or viral proteases .
Advanced: How can researchers resolve contradictions in reported regioselectivity during triazolopyrimidine synthesis?
Discrepancies in regiochemistry (e.g., triazole-pyrimidine fusion patterns) arise from competing reaction pathways. To address this:
- Use directing groups : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to control cyclization sites .
- Validate via X-ray crystallography : Confirm regiochemistry unambiguously, as NMR alone may mislead due to overlapping signals .
- Optimize reaction pH : Acidic conditions (pH 4–5) favor triazole-pyrimidine fusion at the 1,5-a position .
Advanced: What mechanistic insights explain its interaction with biological targets?
Q. Proposed mechanisms :
- Kinase inhibition : The planar triazolopyrimidine core mimics ATP’s adenine moiety, competitively binding kinase ATP pockets. Methoxy groups enhance hydrogen bonding with catalytic lysine residues .
- Antiviral activity : Molecular dynamics simulations suggest the cyclopentylethyl group disrupts viral envelope glycoprotein folding .
Q. Experimental validation :
- Conduct surface plasmon resonance (SPR) to measure binding kinetics to purified targets (e.g., influenza neuraminidase) .
- Perform cellular assays (e.g., luciferase reporter gene) to quantify inhibition of viral replication .
Advanced: How should researchers address contradictory bioactivity data across studies?
Q. Common sources of contradiction :
- Impurity profiles (e.g., unreacted intermediates) skewing assay results.
- Variability in cell lines or assay conditions (e.g., serum concentration).
Q. Resolution strategies :
- Repurify compounds : Use preparative HPLC (>95% purity) before retesting .
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for cytotoxicity) .
- Validate via orthogonal methods : Combine enzymatic assays with in vivo models (e.g., zebrafish for toxicity profiling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
